(2-chloro-4-nitrophenyl)(2-methyl-1H-imidazol-1-yl)methanone
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Overview
Description
1-(2-Chloro-4-nitrobenzoyl)-2-methyl-1H-imidazole is a chemical compound with a complex structure that includes a chlorinated nitrobenzoyl group and a methylated imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-nitrobenzoyl)-2-methyl-1H-imidazole typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrobenzoyl)-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The imidazole ring can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products will vary depending on the nucleophile used.
Reduction: The major product is 1-(2-amino-4-chlorobenzoyl)-2-methyl-1H-imidazole.
Oxidation: Oxidized derivatives of the imidazole ring.
Scientific Research Applications
1-(2-Chloro-4-nitrobenzoyl)-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-2-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-nitrobenzoyl)-4-(2-fluorophenyl)piperazine
- 1-(2-Chloro-4-nitrobenzoyl)-4-(2-furoyl)piperazine
- 1-(2-Chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine
Uniqueness
1-(2-Chloro-4-nitrobenzoyl)-2-methyl-1H-imidazole is unique due to the presence of both a nitrobenzoyl group and a methylated imidazole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H8ClN3O3 |
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Molecular Weight |
265.65 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenyl)-(2-methylimidazol-1-yl)methanone |
InChI |
InChI=1S/C11H8ClN3O3/c1-7-13-4-5-14(7)11(16)9-3-2-8(15(17)18)6-10(9)12/h2-6H,1H3 |
InChI Key |
BWSXZMFPEIBCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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